molecular formula C14H14BrNO4S B2852837 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 332354-59-3

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2852837
CAS No.: 332354-59-3
M. Wt: 372.23
InChI Key: HPVRTSMMPGQQHB-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO4S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom at the 4-position of the benzene ring and two methoxy groups at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The brominated benzene is then reacted with 3,4-dimethoxyaniline in the presence of a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and survival. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment of tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide
  • 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a valuable compound for targeted cancer therapy .

Biological Activity

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C15H16BrN1O4S
  • Molecular Weight : 394.26 g/mol

The presence of the bromine atom and methoxy groups in the aromatic rings contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coli6.72
This compoundS. aureus6.63

These results suggest that this compound has potent activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various in vivo models. In one study, the compound was shown to inhibit carrageenan-induced paw edema in rats at different time intervals:

Time (h)Percentage Inhibition (%)
194.69
289.66
387.83

This significant reduction in inflammation highlights the compound's potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

The anticancer properties of sulfonamide derivatives have also been explored extensively. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)2.5
HT-29 (Colon)2.8
A-549 (Lung)2.3

The compound showed promising results compared to doxorubicin, a standard chemotherapeutic agent, indicating its potential as a novel anticancer drug .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Antimicrobial Action : The sulfonamide moiety interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Anti-inflammatory Action : The compound may modulate pro-inflammatory cytokines and inhibit cyclooxygenase activity.
  • Anticancer Action : It may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of benzenesulfonamides, revealing that modifications at specific positions can enhance biological activity. For instance, substituents like methoxy groups significantly improve potency against cancer cells due to increased lipophilicity and better receptor binding .

Properties

IUPAC Name

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRTSMMPGQQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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